2-(6-bromo-1H-indol-2-yl)ethanamine
Overview
Description
“2-(6-bromo-1H-indol-2-yl)ethanamine” is a compound with the CAS Number: 96624-18-9 . It has a molecular weight of 239.11 . The compound is also known as 6-bromotryptamine . It is a yellow to brown solid and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The linear formula of “this compound” is C10H11BrN2 . The Inchi Code is 1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 239.11 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Anticancer Properties
2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a marine bisindole alkaloid, has demonstrated anticancer properties in several tumor cell lines. The pro-apoptotic activity of this compound is maintained with N‐methylated bisindole alkaloid and bromine atoms, making it a potential candidate for developing new derivatives with strong anticancer properties. This activity is mediated through mitochondrial pathways, highlighting its relevance in molecular therapies targeting cancer cells (Burattini et al., 2022).
Antimicrobial Activity
Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. This research underscores the potential of these derivatives as effective antimicrobial agents (Kumbhare et al., 2013).
Biofilm Inhibition
The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been studied for their effectiveness against Staphylococcus aureus biofilms. Specifically, these compounds have shown promise as potential antibiotic adjuvants and anti-biofilm agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings (Campana et al., 2020).
Efflux Pump Inhibition
1‐(1H‐Indol‐3‐yl)ethanamine derivatives have been shown to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump. These findings indicate the potential of these compounds as efflux pump inhibitors, a crucial mechanism in combating antibiotic resistance (Héquet et al., 2014).
Enzyme Inhibition
2-(1H-indol-3-yl)ethylthiourea derivatives have displayed significant inhibition against Gram-positive cocci, highlighting their potential as enzyme inhibitors. These compounds have also shown inhibitory effects on the S. aureus topoisomerase IV decatenation activity and DNA gyrase supercoiling activity (Sanna et al., 2018).
Safety and Hazards
Future Directions
A study has shown that a fluorinated analogue of marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has potential as an anti-biofilm agent and antibiotic adjuvant against Staphylococcus aureus . This suggests that “2-(6-bromo-1H-indol-2-yl)ethanamine” and its analogues could have potential applications in the treatment of bacterial infections .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds, such as indole derivatives, are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-(6-bromo-1H-indol-2-yl)ethanamine can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
2-(6-bromo-1H-indol-2-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDLPOGROBEOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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